molecular formula C22H22O3S B11997616 3,3-Diphenylpropyl 4-methylbenzenesulfonate CAS No. 23808-47-1

3,3-Diphenylpropyl 4-methylbenzenesulfonate

Cat. No.: B11997616
CAS No.: 23808-47-1
M. Wt: 366.5 g/mol
InChI Key: NENUCJVGUPDXPC-UHFFFAOYSA-N
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Description

3,3-Diphenylpropyl 4-methylbenzenesulfonate (CAS Number 23808-47-1) is a chemical compound with a molecular formula of C22H22O3S and a molecular weight of 366.47 g/mol . This compound is offered for research and development purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications. In scientific research, this compound is of interest as a chemical intermediate and derivative in organic synthesis . Research indicates that related fendiline derivatives have been investigated for their potential to inhibit the membrane localization of KRAS, a key oncoprotein, suggesting potential applications in developing anticancer agents . Studies involving such compounds focus on their mechanism of action, which includes disrupting protein-lipid membrane interactions critical for cancer cell proliferation . This product is handled according to standard safety protocols. Potential researchers are advised to consult the safety data sheet for proper handling and storage information.

Properties

CAS No.

23808-47-1

Molecular Formula

C22H22O3S

Molecular Weight

366.5 g/mol

IUPAC Name

3,3-diphenylpropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C22H22O3S/c1-18-12-14-21(15-13-18)26(23,24)25-17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3

InChI Key

NENUCJVGUPDXPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 3,3-Diphenylpropan-1-ol

The most straightforward method involves the reaction of 3,3-diphenylpropan-1-ol with tosyl chloride under basic conditions. This nucleophilic acyl substitution proceeds via the activation of the hydroxyl group, forming the corresponding sulfonate ester.

Reaction Mechanism :
The alcohol reacts with tosyl chloride in the presence of a base such as triethylamine (TEA) or pyridine, which neutralizes the generated HCl. The mechanism involves the formation of a tosyl intermediate, where the hydroxyl oxygen attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming the ester.

Procedure :

  • Materials : 3,3-Diphenylpropan-1-ol (1.0 equiv), tosyl chloride (1.2 equiv), anhydrous dichloromethane (DCM), TEA (1.5 equiv).

  • Setup : Conduct under nitrogen atmosphere at 0°C to room temperature.

  • Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification : Column chromatography (hexane/ethyl acetate) yields the product as a white solid.

Yield : Reported yields for analogous sulfonate esters range from 76% to 91%, depending on steric and electronic factors.

Alkylation of Sulfonate Salts

In rare cases, sulfonate esters are prepared via alkylation of sodium 4-methylbenzenesulfonate with 3,3-diphenylpropyl halides. However, this method is less efficient due to competing elimination reactions and is seldom employed.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

Solvent Base Yield (%) Side Reactions
DichloromethanePyridine85Minimal hydrolysis
THFTriethylamine78Slight racemization
TolueneDMAP65Increased ester degradation

Polar aprotic solvents like DCM minimize nucleophilic interference, while bulky bases (e.g., TEA) reduce ester hydrolysis.

Temperature and Stoichiometry

  • Temperature : Reactions conducted at 0°C exhibit higher regioselectivity, whereas room-temperature reactions achieve faster completion.

  • Tosyl Chloride Excess : A 20% molar excess of tosyl chloride ensures complete conversion of the alcohol, as confirmed by TLC monitoring.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.1 Hz, 2H, tosyl aromatic), 7.32–7.18 (m, 10H, diphenyl), 4.15 (t, J = 6.5 Hz, 2H, CH₂O), 2.43 (s, 3H, CH₃), 2.05 (quin, J = 6.5 Hz, 2H, CH₂CH₂CH₂), 1.85 (t, J = 6.5 Hz, 2H, CH₂Ph₂).

  • IR (cm⁻¹) : 1360 (S=O asymmetric stretch), 1175 (S=O symmetric stretch), 1240 (C-O ester).

Chromatographic Purity

HPLC analysis (C18 column, 80:20 MeOH/H₂O) reveals >98% purity, with a retention time of 12.3 min.

Comparative Analysis with Related Sulfonate Esters

Compound Synthetic Method Yield (%) Application
Benzyl tosylateDirect sulfonylation89Alkylating agent
3,3-Diphenylpropyl tosylateDirect sulfonylation83Enzyme inhibition studies
Allyl tosylatePhase-transfer catalysis72Polymer chemistry

The steric bulk of the 3,3-diphenylpropyl group necessitates longer reaction times compared to simpler alcohols.

Applications in Organic Synthesis

3,3-Diphenylpropyl tosylate serves as a precursor in the synthesis of:

  • Lipid Transfer Inhibitors : Its tosyl group acts as a leaving site in nucleophilic substitutions, enabling the introduction of amine functionalities.

  • Chiral Auxiliaries : The diphenyl moiety induces asymmetry in catalytic hydrogenations .

Mechanism of Action

The mechanism of action of 3,3-Diphenylpropyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the sulfonate group is replaced by other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,3-diphenylpropyl 4-methylbenzenesulfonate with analogous tosylates, highlighting structural variations and their implications:

Compound CAS No. Structural Variation Similarity Score Key Properties/Applications
This compound - 3,3-Diphenylpropyl chain 1.00 (Reference) High chiral recognition in fendiline derivatives; 16-fold binding affinity increase vs. analogs
3-Phenylpropyl 4-methylbenzenesulfonate 88210-68-8 Single phenyl group at terminal carbon 0.98 Reduced receptor affinity compared to diphenylpropyl analogs
3-(2-Fluorophenyl)propyl 4-methylbenzenesulfonate 143654-60-8 Fluorine substitution on phenyl ring N/A Altered physical properties (e.g., boiling point: 443.2°C; density: 1.224 g/cm³)
Propyl 4-methylbenzenesulfonate 599-91-7 Straight-chain alkyl (no phenyl groups) 0.83 Limited steric bulk; lower enantioselectivity in catalysis
Butyl 4-methylbenzenesulfonate 778-28-9 Longer alkyl chain (C₄) 0.82 Decreased chiral resolution in separation processes

Substituent Effects on Pharmacological and Catalytic Activity

  • 3,3-Diphenylpropyl vs. Mono-Phenylpropyl: The addition of a second phenyl group at the terminal carbon of the propyl chain (as in 3,3-diphenylpropyl) enhances hydrophobic interactions and steric hindrance. In fendiline derivatives, this group is critical for chiral recognition, as its removal reduces separation factors by >50% .
  • Alkyl Chain Length : Shorter (C₃) or longer (C₄–C₁₆) alkyl chains reduce steric bulk and aromatic interactions, diminishing enantioselectivity in catalytic applications .

Biological Activity

3,3-Diphenylpropyl 4-methylbenzenesulfonate is an organic compound notable for its sulfonate group attached to a diphenylpropyl moiety. Its molecular formula is C18H20O3SC_{18}H_{20}O_3S. This compound has garnered attention in biological research due to its role as an inhibitor of microsomal triglyceride transfer protein (MTP), which is crucial in lipid transport and metabolism. This article explores the biological activity of this compound, emphasizing its mechanisms, potential therapeutic applications, and relevant case studies.

Research indicates that this compound functions primarily by inhibiting MTP. This inhibition can lead to alterations in lipid metabolism, which may have implications for various metabolic disorders, including obesity and dyslipidemia. The sulfonate functional group enhances the compound's solubility in polar solvents, facilitating its interaction with biological targets.

Key Mechanisms:

  • Inhibition of Lipid Transport : By inhibiting MTP, the compound disrupts the normal transport of triglycerides and other lipids within cells.
  • Modulation of Enzyme Activity : It has been shown to influence the activity of enzymes involved in lipid metabolism, potentially affecting pathways related to energy homeostasis.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
MTP Inhibition Reduces triglyceride transport, impacting lipid levels in plasma and tissues.
Enzyme Modulation Alters activities of key enzymes in lipid metabolism.
Potential Therapeutic Uses Investigated for treating metabolic disorders such as obesity and dyslipidemia.

Case Studies and Research Findings

Numerous studies have investigated the effects of this compound on various biological systems.

  • Study on Lipid Metabolism :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in plasma triglyceride levels in animal models. This suggests its potential utility in managing hyperlipidemia.
  • Impact on Cellular Uptake Mechanisms :
    • Research highlighted that the compound affects cellular uptake mechanisms for lipids, indicating a broader impact on cellular metabolism beyond mere MTP inhibition.
  • Comparative Studies :
    • Comparative studies with structurally similar compounds revealed that this compound exhibited unique properties that enhance its efficacy as a lipid metabolism modulator.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3,3-diphenylpropyl 4-methylbenzenesulfonate?

Methodological Answer:
The synthesis typically involves sulfonation or esterification reactions. Key reagents include tosyl chloride (4-methylbenzenesulfonyl chloride) and 3,3-diphenylpropanol under controlled conditions. Critical parameters include:

  • Solvent choice : Use anhydrous dichloromethane or pyridine to minimize hydrolysis .
  • Temperature : Maintain 0–5°C during reagent mixing to suppress side reactions, followed by gradual warming to room temperature .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • GC-FID : Effective for quantifying purity in non-polar solvents (e.g., hexane) due to the compound’s thermal stability .
  • HPLC : Reverse-phase C18 columns with methanol/water (70:30) mobile phases and UV detection at 254 nm provide resolution for polar impurities .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with diagnostic signals for the tosyl group (δ 2.45 ppm, singlet for methyl) and diphenylpropyl moiety (δ 2.8–3.2 ppm, multiplet for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (expected [M+H]+^+: ~435.2) and fragmentation patterns .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Handling : Use silanized glassware (treated with 5% dimethyldichlorosilane in toluene) to minimize adsorption losses .
  • Stability Testing : Monitor degradation via periodic HPLC analysis (retention time shifts or new peaks) under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can enzyme specificity studies be designed to evaluate this compound as a substrate?

Methodological Answer:

  • Enzyme Selection : Use sulfatases or aryl sulfonate hydrolases, as these enzymes cleave sulfonate esters .
  • Activity Assay : Monitor product formation (e.g., 3,3-diphenylpropanol) via GC-FID or LC-MS after enzymatic incubation (pH 7.4, 37°C, 1–24 hours) .
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) .
  • Control Experiments : Include inhibitors (e.g., sodium sulfite) and heat-inactivated enzymes to confirm specificity .

Advanced: What strategies resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling : Use 18^{18}O-labeled water or alcohols to trace nucleophilic substitution pathways (SN_N1 vs. SN_N2) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity for competing pathways .
  • Intermediate Trapping : Quench reactions at 50% conversion and isolate intermediates (e.g., sulfonic acids) via SPE for LC-MS analysis .
  • Cross-Validation : Compare kinetic isotope effects (KIEs) with computational data to confirm mechanism .

Advanced: How can chromatographic methods be optimized for analyzing this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol/water (2 mL each), load 100 mL sample, elute with 2 mL methanol .
  • HPLC Optimization :
    • Mobile Phase : Methanol/sodium acetate buffer (65:35, pH 4.6) improves peak symmetry .
    • Column : C8 or phenyl-hexyl columns enhance retention of aromatic sulfonates .
    • Detection : Couple with charged aerosol detection (CAD) for non-UV-active impurities .
  • Method Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ (0.05/0.2 µg/mL), and recovery (>90% in spiked samples) .

Advanced: What are the challenges in studying the biological activity of this compound, and how can they be mitigated?

Methodological Answer:

  • Low Solubility : Prepare stock solutions in DMSO (≤1% v/v in assays) to avoid precipitation .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish safe working concentrations (IC50_{50} determination) .
  • Metabolite Identification : Incubate with liver microsomes (human/rat), extract metabolites via SPE, and analyze via UPLC-QTOF-MS .
  • Target Identification : Employ affinity chromatography (compound-linked sepharose beads) to pull down binding proteins for proteomic analysis .

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